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Ethyl 4-(cyanomethyl)benzoate
Overview
Description
Ethyl 4-(cyanomethyl)benzoate is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a cyanomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(cyanomethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 4-(carboxymethyl)benzoic acid.
Reduction: 4-(aminomethyl)benzoate or 4-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis Applications
Ethyl 4-(cyanomethyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity is attributed to the presence of the ester and nitrile groups, which can participate in various chemical reactions.
Common Reactions Involving this compound
- Hydrolysis : The ester group can be hydrolyzed to yield 4-(carboxymethyl)benzoic acid.
- Reduction : The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
- Nucleophilic Substitution : The ester group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Reaction Type | Products Generated |
---|---|
Hydrolysis | 4-(Carboxymethyl)benzoic acid |
Reduction | 4-(Aminomethyl)benzoic acid ethyl ester |
Nucleophilic Substitution | Various substituted benzoates depending on the nucleophile |
Biological Applications
The biological activity of this compound is linked to its ability to undergo metabolic transformations that yield bioactive molecules. This compound has potential applications in medicinal chemistry due to its involvement in enzyme-catalyzed reactions.
Medicinal Chemistry
This compound serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been explored for their biological activities, including anti-inflammatory and analgesic properties.
Case Studies
- Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study synthesized a series of compounds based on this structure and evaluated their effectiveness against various bacterial strains.
- Development of Anti-Cancer Drugs : Another study focused on modifying this compound to create novel anti-cancer agents. The synthesized compounds were tested for cytotoxicity against cancer cell lines, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanomethyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or nitrile reduction. The molecular targets and pathways involved include esterases and nitrilases, which facilitate the conversion of the compound into biologically active metabolites.
Comparison with Similar Compounds
Ethyl 4-cyanobenzoate: Similar structure but lacks the cyanomethyl group.
Methyl 4-(cyanomethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-(Cyanomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: this compound is unique due to the presence of both an ester and a cyanomethyl group, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes.
Biological Activity
Ethyl 4-(cyanomethyl)benzoate is an organic compound classified as an ester with significant potential in various biological applications. This compound is characterized by its unique structure, which includes both an ethyl ester group and a cyanomethyl substituent on the benzene ring. Understanding its biological activity is crucial for its potential use in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Weight : 201.21 g/mol
- Appearance : Colorless to pale yellow liquid
This compound's structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that compounds with similar structures often show varying degrees of toxicity and bioactivity, highlighting the importance of further investigation into their safety profiles.
Table 1: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 14 |
Staphylococcus aureus | 12 |
Bacillus subtilis | 15 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated an increase in apoptosis rates from 1.92% to 42.35% when treated with derivatives similar to this compound . This apoptotic effect was associated with the upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).
Table 2: Apoptosis Induction in Caco-2 Cell Lines
Treatment | Apoptosis Rate (%) | IC50 (µM) |
---|---|---|
This compound | 42.35 | 7.83 |
Doxorubicin | - | 12.49 |
These findings suggest that this compound may have potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Interaction studies indicate that the compound's reactivity with proteins and nucleic acids may play a critical role in its biological effects, including antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various benzoate derivatives, including this compound, found that these compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of several cyanomethyl derivatives on cancer cell lines, demonstrating that this compound effectively inhibited cell proliferation and induced apoptosis through specific molecular pathways .
Properties
IUPAC Name |
ethyl 4-(cyanomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZDJXZPSPNHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475297 | |
Record name | ethyl 4-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83901-88-6 | |
Record name | ethyl 4-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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